4,6-Dichloro-2-piperidin-1-yl-1,3-benzothiazole
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Description
4,6-Dichloro-2-piperidin-1-yl-1,3-benzothiazole is a useful research compound. Its molecular formula is C12H12Cl2N2S and its molecular weight is 287.2. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Microbial Studies : Patel and Agravat (2007) synthesized derivatives of benzothiazole and evaluated them for their antibacterial and antifungal activities. The study highlighted the potential of these compounds in microbial studies (Patel & Agravat, 2007).
Antimicrobial Activity : In another study, Patel, Agravat, and Shaikh (2011) investigated the antimicrobial activity of pyridine derivatives, including those related to benzothiazole, against various bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).
Antimicrobial Nano-Materials : Mokhtari and Pourabdollah (2013) examined N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives for their antimicrobial activities against pathogenic bacteria and Candida species, as well as their cytotoxic properties (Mokhtari & Pourabdollah, 2013).
Antimycobacterial Activity : Sathe, Jaychandran, Sreenivasa, and Jagtap (2011) explored fluorinated benzothiazolo imidazole compounds, demonstrating promising antimicrobial activity, suggesting their potential as new antibacterial agents (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
Antitumor Evaluation : Al-Omran, Mohareb, and El-Khair (2014) synthesized compounds involving benzothiazole and evaluated them for cytotoxicity against tumor and normal cell lines, indicating their potential in antitumor research (Al-Omran, Mohareb, & El-Khair, 2014).
Broad Spectrum Antibacterial Activities : He et al. (2003) synthesized a series of 2-piperidin-4-yl-benzimidazoles and found them effective against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antibacterial agents (He et al., 2003).
Anti-acetylcholinesterase Activity : Mohsen, Kaplancıklı, Özkay, and Yurttaş (2014) investigated benzothiazole derivatives for their potential as anticholinesterase agents, indicating their utility in neurological research (Mohsen, Kaplancıklı, Özkay, & Yurttaş, 2014).
Pharmacological Activity in Antiobesity Drugs : Zarrinmayeh et al. (1998) synthesized benzimidazoles as selective neuropeptide Y Y1 receptor antagonists, aiming to develop antiobesity drugs (Zarrinmayeh et al., 1998).
Properties
IUPAC Name |
4,6-dichloro-2-piperidin-1-yl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2S/c13-8-6-9(14)11-10(7-8)17-12(15-11)16-4-2-1-3-5-16/h6-7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHKZFSEGDXXMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C=C(C=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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